Cas no 2803852-57-3 (Phenylmethyl N-(5-chloro-2-pyrimidinyl)-N-methylcarbamate)
Phenylmethyl N-(5-chloro-2-pyrimidinyl)-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Phenylmethyl N-(5-chloro-2-pyrimidinyl)-N-methylcarbamate
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- Inchi: 1S/C13H12ClN3O2/c1-17(12-15-7-11(14)8-16-12)13(18)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
- InChI Key: DRPMHWHXKRMPGW-UHFFFAOYSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)N(C1=NC=C(Cl)C=N1)C
Experimental Properties
- Density: 1.344±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 424.9±47.0 °C(Predicted)
- pka: -0.18±0.10(Predicted)
Phenylmethyl N-(5-chloro-2-pyrimidinyl)-N-methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37430624-0.05g |
benzyl N-(5-chloropyrimidin-2-yl)-N-methylcarbamate |
2803852-57-3 | 95.0% | 0.05g |
$816.0 | 2025-03-16 | |
| Enamine | EN300-37430624-0.1g |
benzyl N-(5-chloropyrimidin-2-yl)-N-methylcarbamate |
2803852-57-3 | 95.0% | 0.1g |
$855.0 | 2025-03-16 | |
| Enamine | EN300-37430624-0.25g |
benzyl N-(5-chloropyrimidin-2-yl)-N-methylcarbamate |
2803852-57-3 | 95.0% | 0.25g |
$893.0 | 2025-03-16 | |
| Enamine | EN300-37430624-0.5g |
benzyl N-(5-chloropyrimidin-2-yl)-N-methylcarbamate |
2803852-57-3 | 95.0% | 0.5g |
$933.0 | 2025-03-16 | |
| Enamine | EN300-37430624-1.0g |
benzyl N-(5-chloropyrimidin-2-yl)-N-methylcarbamate |
2803852-57-3 | 95.0% | 1.0g |
$971.0 | 2025-03-16 | |
| Enamine | EN300-37430624-2.5g |
benzyl N-(5-chloropyrimidin-2-yl)-N-methylcarbamate |
2803852-57-3 | 95.0% | 2.5g |
$1903.0 | 2025-03-16 | |
| Enamine | EN300-37430624-5.0g |
benzyl N-(5-chloropyrimidin-2-yl)-N-methylcarbamate |
2803852-57-3 | 95.0% | 5.0g |
$2816.0 | 2025-03-16 | |
| Enamine | EN300-37430624-10.0g |
benzyl N-(5-chloropyrimidin-2-yl)-N-methylcarbamate |
2803852-57-3 | 95.0% | 10.0g |
$4176.0 | 2025-03-16 |
Phenylmethyl N-(5-chloro-2-pyrimidinyl)-N-methylcarbamate Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on Phenylmethyl N-(5-chloro-2-pyrimidinyl)-N-methylcarbamate
Recent Advances in the Study of Phenylmethyl N-(5-chloro-2-pyrimidinyl)-N-methylcarbamate (CAS: 2803852-57-3)
Phenylmethyl N-(5-chloro-2-pyrimidinyl)-N-methylcarbamate (CAS: 2803852-57-3) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a bioactive molecule, particularly focusing on its mechanism of action, synthetic pathways, and applications in drug discovery. This research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in scientific literature.
One of the key areas of investigation has been the compound's role as a carbamate-based inhibitor. Carbamates are known for their ability to interact with various enzymes, particularly acetylcholinesterase (AChE) and other serine hydrolases. Preliminary studies suggest that Phenylmethyl N-(5-chloro-2-pyrimidinyl)-N-methylcarbamate exhibits selective inhibition properties, making it a candidate for further development in therapeutic applications, such as neurodegenerative diseases or pesticide formulations.
Recent synthetic methodologies have also been refined to improve the yield and purity of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized route for its synthesis, highlighting the use of microwave-assisted reactions to reduce reaction times and enhance efficiency. This advancement is particularly relevant for scaling up production in industrial settings.
In addition to its synthetic and inhibitory properties, the compound has been evaluated for its pharmacokinetic and toxicological profiles. Early-stage in vitro and in vivo studies indicate moderate bioavailability and a favorable safety margin, though further preclinical testing is required to confirm these findings. Researchers have also explored its potential as a lead compound for the development of novel agrochemicals, given its structural similarity to other pyrimidine-based pesticides.
Looking ahead, the scientific community anticipates more detailed studies on the molecular interactions of Phenylmethyl N-(5-chloro-2-pyrimidinyl)-N-methylcarbamate with biological targets. Computational modeling and high-throughput screening are expected to play pivotal roles in elucidating its binding mechanisms and optimizing its efficacy. Collaborative efforts between academia and industry will be crucial to translate these findings into practical applications.
In conclusion, Phenylmethyl N-(5-chloro-2-pyrimidinyl)-N-methylcarbamate (CAS: 2803852-57-3) represents a promising compound with multifaceted applications in both pharmaceuticals and agrochemicals. Continued research will be essential to unlock its full potential and address any challenges related to its development and commercialization.
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